({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate
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Overview
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate is a versatile chemical compound known for its unique properties and applications in various scientific research fields. This compound is utilized in drug discovery, catalysis, and material science, contributing to advancements in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
3-Methoxyphenylboronic acid: Utilized in Suzuki coupling reactions for the synthesis of biaryl compounds.
Uniqueness
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate is unique due to its trifluoromethyl and carbamoyl functional groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO4/c1-26-15-8-12(19)6-7-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJLKYWNNNAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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